Technical Guide: 3-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS 198281-55-9)
Technical Guide: 3-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS 198281-55-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(4-Methylpiperazin-1-yl)methyl]aniline, with the CAS number 198281-55-9, is a versatile building block in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a substituted aniline ring linked to a methylpiperazine moiety, provides a valuable scaffold for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its role as a key intermediate in the development of novel therapeutics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-[(4-Methylpiperazin-1-yl)methyl]aniline is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 198281-55-9 | [1] |
| Molecular Formula | C₁₂H₁₉N₃ | [1] |
| Molecular Weight | 205.3 g/mol | [1] |
| Appearance | Almost white powder | [1] |
| Melting Point | 70-75 °C | [1] |
| Boiling Point (Predicted) | 334.8 ± 27.0 °C | [2] |
| Density (Predicted) | 1.085 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 7.61 ± 0.10 | [2] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Chemical Structure
The chemical structure of 3-[(4-Methylpiperazin-1-yl)methyl]aniline is depicted below.
Caption: Chemical structure of 3-[(4-Methylpiperazin-1-yl)methyl]aniline.
Applications in Medicinal Chemistry
3-[(4-Methylpiperazin-1-yl)methyl]aniline serves as a crucial starting material and intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural motifs are frequently found in molecules targeting the central nervous system, suggesting its utility in the development of drugs for neurological disorders.[1] The presence of the basic methylpiperazine group can enhance aqueous solubility and allow for salt formation, which are desirable properties in drug candidates. Furthermore, the aniline moiety provides a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular libraries for drug screening.
The compound is employed in biochemical research, particularly in studies related to enzyme inhibition and receptor binding.[1] Its ability to be incorporated into larger molecules makes it a valuable tool for probing the structure-activity relationships of potential drug candidates.
Experimental Protocols
While specific, detailed experimental protocols for the biological evaluation of 3-[(4-Methylpiperazin-1-yl)methyl]aniline are not extensively available in the public domain, its use as a chemical intermediate is documented. Below is a representative synthetic protocol illustrating its application in the construction of a larger molecule.
Synthesis of a Triazine-Based Covalent Inhibitor using 3-[(4-Methylpiperazin-1-yl)methyl]aniline
This protocol is adapted from a study focused on the discovery of covalent inhibitors for SARS-CoV-2 proteins.
Materials:
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3-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS 198281-55-9)
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Cyanuric chloride
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Appropriate amine for the second substitution
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Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
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Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
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Standard laboratory glassware and stirring equipment
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Inert atmosphere (Nitrogen or Argon)
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Purification supplies (e.g., silica gel for column chromatography, solvents for elution)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve cyanuric chloride in the anhydrous solvent. Cool the solution to 0-5 °C using an ice bath.
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First Nucleophilic Substitution: While maintaining the temperature at 0-5 °C, add a solution of 3-[(4-Methylpiperazin-1-yl)methyl]aniline in the same anhydrous solvent dropwise to the cyanuric chloride solution. A tertiary amine base is typically added to scavenge the HCl byproduct.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
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Second Nucleophilic Substitution: Once the first substitution is complete, add the second amine to the reaction mixture. The reaction temperature may be allowed to rise to room temperature or heated depending on the reactivity of the second amine.
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Work-up and Purification: Upon completion of the second substitution, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired triazine-based compound.
Caption: General workflow for the synthesis of a disubstituted triazine.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific published data on the biological activity and the direct effects of 3-[(4-Methylpiperazin-1-yl)methyl]aniline on cellular signaling pathways. Its primary role described in the scientific literature is that of a synthetic intermediate.[1]
The piperazine moiety is a well-known pharmacophore present in numerous approved drugs, often contributing to interactions with G-protein coupled receptors (GPCRs) or ion channels. The aniline portion of the molecule can be a precursor to functionalities that interact with a variety of biological targets.
Given its structural similarity to compounds with known neurological activity, it is plausible that derivatives of 3-[(4-Methylpiperazin-1-yl)methyl]aniline could modulate neurotransmitter systems. However, without direct experimental evidence, any discussion of its mechanism of action or involvement in specific signaling pathways would be speculative. Future research is needed to elucidate the pharmacological profile of this compound and its derivatives.
Caption: Role in a typical drug discovery workflow.
Safety Information
Based on available safety data sheets, 3-[(4-Methylpiperazin-1-yl)methyl]aniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood.[4]
Hazard Statements:
Precautionary Statements:
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P264: Wash skin thoroughly after handling.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Conclusion
3-[(4-Methylpiperazin-1-yl)methyl]aniline is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. While direct biological activity data for the compound itself is limited, its utility as a scaffold for generating novel compounds, particularly those targeting the central nervous system, is evident. Further research into the pharmacological properties of this compound and its derivatives is warranted and could lead to the development of new and effective therapeutic agents. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its potential hazards.
